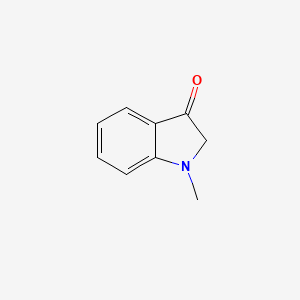
Ethyl 5-phenoxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-phenoxynicotinate is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinic acid, where the ethyl ester is bonded to the 5-position of the nicotinic acid ring, and a phenoxy group is attached to the same ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenoxynicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an appropriate halogenated nicotinic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Ethyl 5-phenoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or other phenols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted nicotinates.
科学的研究の応用
Ethyl 5-phenoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of ethyl 5-phenoxynicotinate involves its interaction with specific molecular targets. The phenoxy group and the nicotinate moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved.
類似化合物との比較
Ethyl 5-phenoxynicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
Phenyl nicotinate: Similar structure but with a phenyl group instead of a phenoxy group, leading to different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
ethyl 5-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-13(10-15-9-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChIキー |
IRRPTRBRXMOELP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


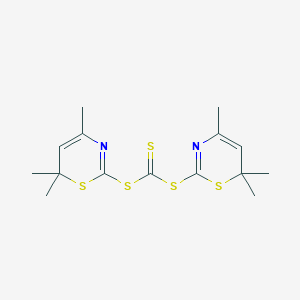
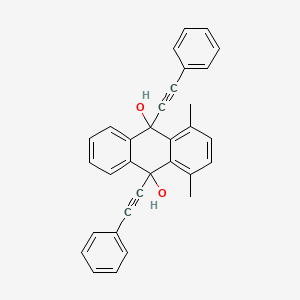

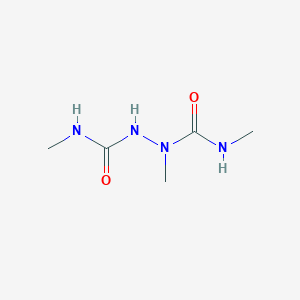

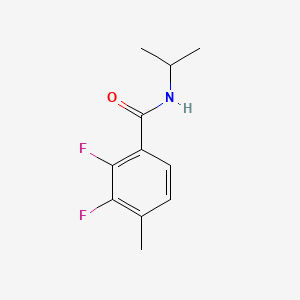
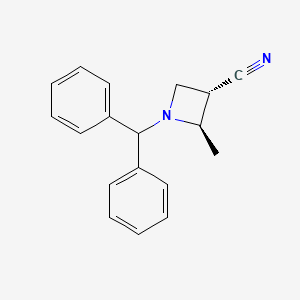
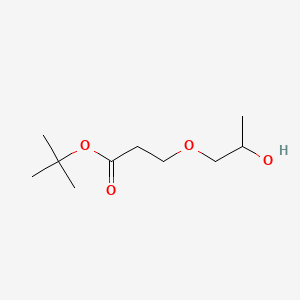
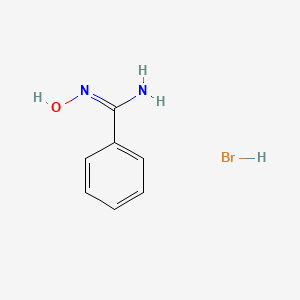
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
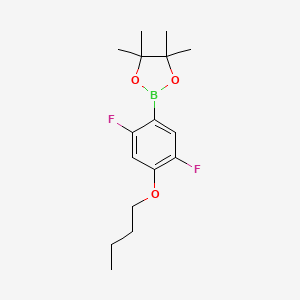
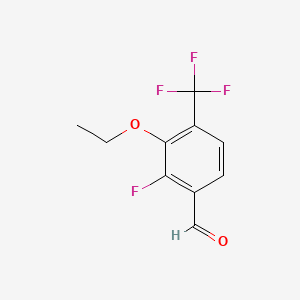
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
